ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative featuring a 4-methyl-4H-1,2,4-triazole core substituted at position 5 with a (2-fluorobenzamido)methyl group and at position 3 with a thioacetate ethyl ester. Triazole derivatives are widely explored for their diverse pharmacological properties, including antimicrobial, antifungal, and enzyme inhibitory activities . The structural uniqueness of this compound lies in its 2-fluorobenzamido moiety, which may enhance bioavailability and target binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-6-4-5-7-11(10)16/h4-7H,3,8-9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXCSCDPHPHKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular activity, with a focus on the mycolic acid synthesized by pks 13. This suggests that the compound might also target the same or similar biochemical pathways.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it might interfere with the synthesis of mycolic acid, thereby inhibiting the growth of the tuberculosis bacteria.
Biochemical Pathways
The compound likely affects the mycolic acid synthesis pathway, given the potential target of Pks 13. Mycolic acids are essential components of the cell wall of mycobacteria, and their synthesis is a crucial step in the life cycle of these bacteria. By inhibiting this process, the compound could potentially exert its antitubercular effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Substituent at Position 5: The target compound’s 2-fluorobenzamido group distinguishes it from analogs with bulkier (e.g., naphthyl ) or lipophilic (e.g., decylthio ) substituents. Fluorination may improve metabolic stability and target affinity compared to non-halogenated groups. Bromo and naphthyl groups in URAT1 inhibitors (e.g., 1j ) enhance steric bulk, likely critical for binding to hydrophobic enzyme pockets.
Substituent at Position 4 :
- The target’s methyl group minimizes steric hindrance, contrasting with phenyl (Tryfuzol® ) or ethyl (5t ) groups, which may alter conformational flexibility.
Ester/Amino Groups: Ethyl thioacetate in the target compound may offer balanced lipophilicity compared to methyl (Compound 8 ) or ionic sodium carboxylate (1j ), influencing membrane permeability.
Table 2: Activity Comparison Based on Substituents
Key Findings:
- The antifungal activity of morpholine derivatives suggests that combining triazoles with membrane-targeting groups (e.g., decylthio) is a viable strategy, though the target compound’s fluorobenzamido group may shift the mechanism toward protein inhibition.
- URAT1 inhibitors highlight the importance of aromatic and halogen substituents for potency, a feature partially shared with the target’s fluorobenzamido moiety.
Table 3: Elemental Analysis and Spectral Data
- Synthetic Routes : Microwave-assisted synthesis (e.g., ) improves yield and efficiency compared to traditional methods for triazole derivatives.
Q & A
Q. How can metabolomics studies elucidate the compound’s in vivo metabolic fate?
- Methodology :
In Vitro Metabolism : Incubate with liver microsomes; identify metabolites via LC-MS/MS .
Isotope Labeling : Synthesize ¹⁴C-labeled analog for tracer studies in rodent models .
Pathway Analysis : Map metabolites to KEGG pathways using software like MetaboAnalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
